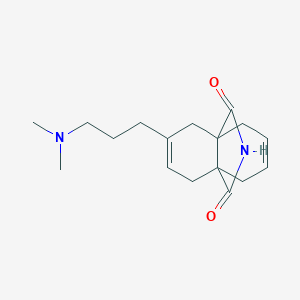
BB-Bct-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-Bct-A is a synthetic compound that has been developed for scientific research purposes. It is a member of the benzothiazepine family of compounds and has been shown to have a wide range of potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
BB-Bct-A has a wide range of potential applications in the field of scientific research. It has been shown to have potential uses in the study of cellular signaling pathways, ion channels, and neurotransmitter receptors. Additionally, BB-Bct-A has been shown to have potential applications in the study of cardiovascular disease, cancer, and neurological disorders.
Mecanismo De Acción
The mechanism of action of BB-Bct-A is not fully understood, but it is believed to act on a variety of cellular signaling pathways. Specifically, BB-Bct-A has been shown to interact with ion channels and neurotransmitter receptors, leading to changes in cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
BB-Bct-A has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of BB-Bct-A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BB-Bct-A in lab experiments is its potential to modulate cellular activity. Additionally, BB-Bct-A has been shown to have antioxidant properties, which may be useful in a variety of experimental settings. However, one limitation of using BB-Bct-A in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity profile of BB-Bct-A and its potential effects on experimental results.
Direcciones Futuras
There are many potential future directions for research on BB-Bct-A. One potential direction is to further investigate its potential therapeutic effects in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BB-Bct-A and its potential effects on cellular signaling pathways. Finally, future research should focus on developing new synthetic methods for BB-Bct-A that are more efficient and environmentally friendly.
Conclusion
In conclusion, BB-Bct-A is a synthetic compound with a wide range of potential applications in the field of scientific research. It has been shown to have potential uses in the study of cellular signaling pathways, ion channels, and neurotransmitter receptors. Additionally, BB-Bct-A has been shown to have potential applications in the study of cardiovascular disease, cancer, and neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of BB-Bct-A, as well as its potential therapeutic uses.
Métodos De Síntesis
BB-Bct-A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the use of various reagents and solvents to create the compound, while the enzymatic synthesis method involves the use of enzymes to catalyze the reaction. The most common method for synthesizing BB-Bct-A is through chemical synthesis, which involves the use of a variety of starting materials and reaction conditions.
Propiedades
Número CAS |
19457-36-4 |
|---|---|
Fórmula molecular |
C31H38BrNO6 |
Peso molecular |
600.5 g/mol |
Nombre IUPAC |
1-(9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C31H38BrNO6/c1-19(38-26(35)20-4-7-22(32)8-5-20)23-10-11-30-24-9-6-21-16-29(36)13-12-27(21,2)31(24,39-29)25(34)17-28(23,30)18-33(3)14-15-37-30/h4-5,7-10,19,21,25,34,36H,6,11-18H2,1-3H3 |
Clave InChI |
NOGYGABWMBKDGJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=C(C=C7)Br |
SMILES canónico |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=C(C=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)